molecular formula C7H12S B2969535 4-(Ethylsulfanyl)-3-methylbut-1-yne CAS No. 10575-00-5

4-(Ethylsulfanyl)-3-methylbut-1-yne

Cat. No.: B2969535
CAS No.: 10575-00-5
M. Wt: 128.23
InChI Key: XHRZPFAQVGVXET-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)-3-methylbut-1-yne is an organic compound characterized by the presence of an ethylsulfanyl group attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)-3-methylbut-1-yne typically involves the alkylation of a suitable precursor with an ethylsulfanyl group. One common method is the reaction of 3-methylbut-1-yne with ethylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)-3-methylbut-1-yne undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triple bond in the butyne backbone can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethylsulfanyl)-3-methylbut-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)-3-methylbut-1-yne involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)-3-methylbut-1-yne: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-(Ethylsulfanyl)-2-methylbut-1-yne: Similar structure but with a different substitution pattern on the butyne backbone.

Uniqueness

4-(Ethylsulfanyl)-3-methylbut-1-yne is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-ethylsulfanyl-3-methylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S/c1-4-7(3)6-8-5-2/h1,7H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRZPFAQVGVXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10575-00-5
Record name 4-(ethylsulfanyl)-3-methylbut-1-yne
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